molecular formula C11H16FNO B3027154 2-Fluoro-6-(pentan-3-yloxy)aniline CAS No. 1233955-81-1

2-Fluoro-6-(pentan-3-yloxy)aniline

Cat. No.: B3027154
CAS No.: 1233955-81-1
M. Wt: 197.25
InChI Key: CLBLFUTYTUMTJM-UHFFFAOYSA-N
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Description

2-Fluoro-6-(pentan-3-yloxy)aniline, also known as FPYOA, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Docking and QSAR Studies in Kinase Inhibitors

Research involving compounds similar to 2-Fluoro-6-(pentan-3-yloxy)aniline, such as 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, has been conducted in the field of kinase inhibition. Docking studies and quantitative structure–activity relationship (QSAR) methods have been used to understand the molecular features contributing to high inhibitory activity of these compounds. This research is pivotal in the design of new drugs targeting c-Met kinase, a receptor tyrosine kinase implicated in various cancers (Caballero et al., 2011).

Synthesis and Applications in Fluoro-Substituted Anilines

Fluoro-substituted anilines, which are closely related to this compound, have been widely studied for their synthetic applications. Research shows that anilines substituted with trifluoromethyl groups can be utilized in the synthesis of isoxazoles and triazines, highlighting their significance in the creation of diverse organic compounds (Strekowski et al., 1995).

Development of New Fluorinated Antibacterial Agents

The synthesis of new fluorinated compounds with broad-spectrum antibacterial activities is an area of significant interest. Compounds like 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxy lic acid, derived from 4-fluoro-3-(1H-pyrrol-1-yl)aniline, demonstrate the potential of fluoro-substituted anilines in developing potent antibacterial agents (Stefancich et al., 1985).

Vibrational Spectroscopy and Optical Investigations

The study of fluoro-substituted anilines has extended to vibrational spectroscopy and optical investigations. For instance, research on monofluoroaniline isomers, which are structurally similar to this compound, has provided insights into their interactions with the aromatic ring, influencing the development of optical devices and materials (Wojciechowski et al., 2011).

Properties

IUPAC Name

2-fluoro-6-pentan-3-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-3-8(4-2)14-10-7-5-6-9(12)11(10)13/h5-8H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBLFUTYTUMTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1=C(C(=CC=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301284173
Record name 2-(1-Ethylpropoxy)-6-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233955-81-1
Record name 2-(1-Ethylpropoxy)-6-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233955-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Ethylpropoxy)-6-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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